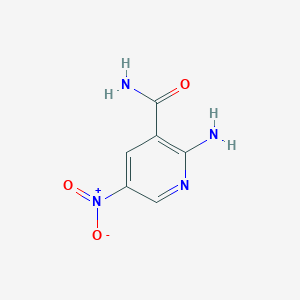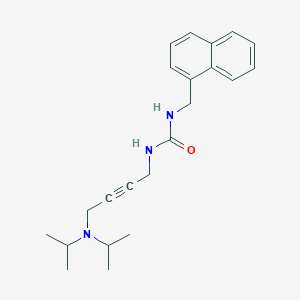
N-(4-chlorophenyl)-2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21ClN2O5S and its molecular weight is 496.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Properties
Research has highlighted the significance of amide derivatives like N-(4-chlorophenyl)-2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide in understanding anion coordination and the formation of crystalline structures. Studies by Kalita, Baruah, and colleagues demonstrate the diverse spatial orientations of such amide derivatives, revealing their ability to form structures with unique geometries through self-assembly, and highlighting their role in crystal engineering (Kalita & Baruah, 2010; Karmakar, Sarma, & Baruah, 2007). These findings are essential for the development of new materials and for the study of molecular interactions.
Fluorescent Properties
Another area of interest is the study of fluorescent properties of lanthanide complexes involving aryl amide ligands similar to this compound. Research by Wu, Cheng, Yan, and Tang (2008) on lanthanide(III) complexes with aryl amide ligands showcases the impact of the ligand's structure on the fluorescent intensity and quantum yield of these complexes, providing a foundation for their use in lighting, displays, and bioimaging applications (Wu, Cheng, Yan, & Tang, 2008).
Antimalarial and Antiviral Potential
The compound's structural framework is also investigated for its potential in antimalarial and antiviral applications. A study by Fahim and Ismael (2021) on sulfonamide derivatives explores their reactivity and in vitro antimalarial activity, suggesting that modifications to the chemical structure could enhance antimalarial efficacy and selectivity. This research points to the potential of this compound derivatives in developing new antimalarial and antiviral agents (Fahim & Ismael, 2021).
Corrosion Inhibition
Moreover, derivatives of quinoxalines, closely related to the compound , have been studied for their corrosion inhibition properties. Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, and Salem Al-Deyab (2014) investigated the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in nitric acid media. These findings reveal the potential of this compound analogs in protecting metals from corrosion (Zarrouk et al., 2014).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-33-19-12-13-22-21(14-19)25(30)23(34(31,32)20-6-4-3-5-7-20)15-28(22)16-24(29)27-18-10-8-17(26)9-11-18/h3-15H,2,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJLSDPLQBWFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

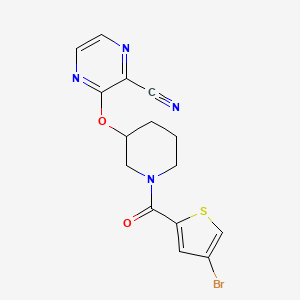
![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)

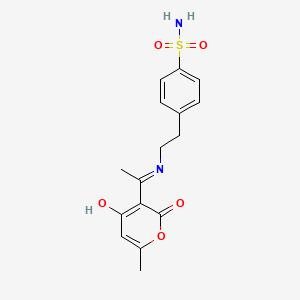


![N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2442611.png)
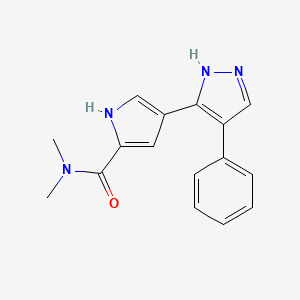

![2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2442618.png)

![(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione](/img/structure/B2442620.png)
